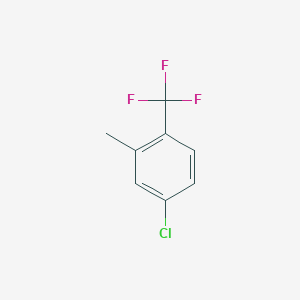

4-Chloro-2-methyl-1-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXLVNJPMZXECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507698 | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13630-22-3 | |

| Record name | 4-Chloro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS No. 97399-46-7), a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical research sectors. The unique substitution pattern of the benzene ring—featuring a chloro group, a methyl group, and a trifluoromethyl group—imparts a distinct combination of steric and electronic properties. These characteristics make it a valuable and versatile intermediate for the synthesis of complex molecular architectures. This document details the compound's physicochemical properties, spectroscopic signatures, reactivity profile, and established safety protocols. Particular emphasis is placed on its application as a building block in drug discovery, leveraging the known benefits of trifluoromethyl and chloro moieties in modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of sound scientific research. This compound is known by several synonyms, and its structural arrangement is key to its reactivity and utility.

-

IUPAC Name: 1-Chloro-2-methyl-4-(trifluoromethyl)benzene[1]

-

Synonyms: 4-Chloro-3-methylbenzotrifluoride, 2-Chloro-5-trifluoromethyltoluene[1]

-

CAS Number: 97399-46-7[1]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of a compound govern its behavior in various solvents and reaction conditions. The following data, primarily computed, provides a baseline for experimental design.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 194.58 g/mol | [1] |

| Monoisotopic Mass | 194.0110124 Da | [1] |

| XLogP3 | 3.8 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Complexity | 155 |[1] |

Spectroscopic Profile (Expected)

For a researcher, empirical verification of a compound's identity is paramount. The expected spectroscopic data for this compound are as follows:

-

¹H NMR: The spectrum should show distinct signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions relative to each other. A singlet corresponding to the three protons of the methyl (-CH₃) group would be expected in the upfield region (approx. 2.2-2.5 ppm).

-

¹³C NMR: The spectrum will display eight unique carbon signals: five for the aromatic carbons (three protonated, two substituted) and one each for the methyl carbon, the trifluoromethyl carbon (likely a quartet due to C-F coupling), and the carbon attached to the chlorine.

-

¹⁹F NMR: A strong singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, C-Cl stretching, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Synthesis and Reactivity Profile

General Synthetic Approach

While multiple proprietary synthesis routes exist, a plausible and illustrative pathway can be conceptualized based on established aromatic chemistry. The synthesis often involves a multi-step process starting from a less substituted benzene derivative, where functional groups are introduced sequentially. The choice of reaction sequence is critical to ensure correct regiochemistry, guided by the directing effects of the substituents.

Caption: Conceptual workflow for the synthesis of functionalized aromatics.

Reactivity and Mechanistic Considerations

The chemical behavior of this compound is dictated by the interplay of its three substituents:

-

Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group due to the high electronegativity of fluorine. It deactivates the aromatic ring towards electrophilic aromatic substitution and acts as a meta-director. Its presence significantly increases the acidity of ortho-protons.[3]

-

Methyl Group (-CH₃): This is a weak electron-donating group that activates the ring towards electrophilic substitution and is an ortho, para-director.

-

Chloro Group (-Cl): This substituent has competing effects. It is electron-withdrawing via induction but electron-donating via resonance. Overall, it deactivates the ring but is an ortho, para-director.

The combined effect makes the molecule's reactivity nuanced. The positions ortho to the methyl group and ortho to the chloro group are the most likely sites for further electrophilic substitution, with the final regioselectivity depending on the specific reaction conditions and the nature of the electrophile. The strong deactivation by the -CF₃ group makes reactions like Friedel-Crafts challenging.

Applications in Drug Discovery and Development

The inclusion of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, and this compound serves as a prime example of a valuable building block.[4][5]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes.[5] Incorporating this group can block metabolic hotspots on a drug candidate, thereby increasing its biological half-life and improving its pharmacokinetic profile.[5]

-

Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[4][5] This property is crucial for enhancing a drug's ability to cross cell membranes and reach its biological target. This can lead to improved absorption and distribution.

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the -CF₃ group can lower the pKa of nearby acidic or basic functional groups. This fine-tuning of electronic properties can be critical for optimizing a drug's binding affinity to its target receptor or enzyme.

-

Versatile Chemical Handle: The chloro- and methyl- groups provide reactive sites for further synthetic transformations. The chlorine can be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methyl group can be functionalized, for example, via free-radical bromination to introduce a benzylic bromide handle. This versatility allows chemists to readily incorporate this trifluoromethylated scaffold into a larger, more complex molecule.[6]

Chlorine-containing molecules represent a significant portion of FDA-approved drugs, valued for their ability to form specific halogen bonds and modulate molecular conformation.[7] The combination of both chloro and trifluoromethyl groups makes this compound a privileged scaffold for generating new chemical entities.

Safety, Handling, and Storage

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols to minimize exposure and risk.

Caption: A generalized workflow for the safe handling of chemical intermediates.

Recommended Handling Protocol

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of vapors.[8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8][9]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a flame-retardant lab coat. Ensure gloves are inspected before use.[9]

-

Respiratory Protection: If exposure limits are likely to be exceeded, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[10]

-

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[8] Prevent the formation of aerosols. Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[11]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

Conclusion

This compound is more than just a collection of atoms; it is a strategically designed chemical tool. Its properties, derived from a unique combination of functional groups, make it an enabling building block for researchers in medicinal chemistry and materials science. Understanding its reactivity, handling requirements, and the rationale behind its utility is essential for leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.

References

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Available from: [Link]

-

LookChem. 2',4,5'-Trifluoroacetophenone CAS NO.129322-83-4. Available from: [Link]

-

PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932. Available from: [Link]

- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available from: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Available from: [Link]

-

NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]

- Google Patents. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

SpectraBase. 4-Chloro-2-nitro-1-(trifluoromethyl)benzene. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]

-

PubChem. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.

-

NIST WebBook. Benzene, 1-chloro-2-(trifluoromethyl)-. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available from: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

-

ACS Publications. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Available from: [Link]

Sources

- 1. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 4. jelsciences.com [jelsciences.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethyl, chloro, and methyl substitution pattern on the benzene ring imparts specific physicochemical properties that make it a valuable building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. The presence of the trifluoromethyl group, a common bioisostere for a methyl or ethyl group, can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. This guide provides a comprehensive overview of the chemical's properties, synthesis, applications, and safety considerations, designed to be a key resource for professionals in the field.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to scientific research and development. This compound is registered under the CAS number 13630-22-3 .[1][2] Its molecular structure consists of a benzene ring substituted with a chlorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 1-position.

Molecular Formula: C₈H₆ClF₃

Synonyms:

-

4-chloro-2-methylbenzotrifluoride[2]

-

5-Chlor-2-trifluormethyl-toluol[2]

-

1-chloro-3-methyl-4-(trifluoromethyl)benzene[2]

The structural arrangement of the electron-withdrawing trifluoromethyl and chloro groups, alongside the electron-donating methyl group, creates a unique electronic and steric environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its application in experimental settings. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 13630-22-3 | [1][2] |

| Molecular Weight | 194.58 g/mol | [1] |

| Molecular Formula | C₈H₆ClF₃ | [1][2] |

| Boiling Point | 160-162 °C | [1] |

| Melting Point | 158-160 °C | [1] |

| Density | 1.3105 g/cm³ (at 21 °C) | [1] |

Note: The reported melting and boiling points are unusually close and should be used with caution pending further experimental verification.

Synthesis and Manufacturing

The synthesis of substituted aromatic compounds like this compound often involves multi-step processes. A plausible and industrially relevant synthetic strategy is a multi-step pathway starting from a readily available substituted aniline, such as 4-chloro-2-methylaniline. This approach leverages well-established and scalable chemical transformations.

A key reaction in this proposed synthesis is the Sandmeyer reaction , which is a versatile method for converting primary aromatic amines into a wide range of functional groups via a diazonium salt intermediate.

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic pathway from 4-chloro-2-methylaniline to the target compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Chloro-2-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-chloro-2-methylaniline in an aqueous solution of hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 4-chloro-2-methylbenzenediazonium chloride solution. The resulting solution is typically used immediately in the next step.

Causality: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing. The presence of excess acid is crucial to maintain the diazonium salt in its protonated form and prevent unwanted side reactions.

Step 2: Trifluoromethylation (Sandmeyer-type Reaction)

-

In a separate reaction vessel, prepare a solution of a suitable copper(I) catalyst and a trifluoromethylating agent (e.g., trifluoromethyltrimethylsilane, the Ruppert-Prakash reagent, in the presence of a fluoride source).

-

Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylating mixture. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is typically worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to yield pure this compound.

Causality: The copper(I) catalyst is essential for the single-electron transfer process that initiates the radical-nucleophilic aromatic substitution, leading to the displacement of the diazonium group by the trifluoromethyl group. The choice of the trifluoromethylating agent and reaction conditions is critical for achieving high yield and selectivity.

Applications in Drug Discovery and Development

The strategic placement of the chloro, methyl, and trifluoromethyl groups allows for regioselective functionalization of the aromatic ring, making it a versatile intermediate for creating libraries of compounds for high-throughput screening. For instance, related structures such as 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene are known precursors to clinical-stage drug candidates like APD334, a potent antagonist of the S1P1 receptor.[5] This highlights the potential of this compound in the synthesis of novel therapeutics for a range of diseases, including autoimmune disorders and cancer.[6]

Spectroscopic Data (Predicted)

While experimental spectra for this specific compound are not widely available in public databases, the following are predicted key features based on its structure, which are invaluable for reaction monitoring and quality control.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methyl protons (CH₃) is expected in the aromatic methyl region (~2.3-2.5 ppm).

-

The aromatic protons will appear as a complex multiplet or as distinct doublets and singlets in the range of 7.0-7.8 ppm, with coupling constants characteristic of their substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbon of the methyl group will appear at a characteristic upfield shift (~15-25 ppm).

-

The aromatic carbons will resonate in the typical downfield region (~120-140 ppm). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

-

The carbon of the trifluoromethyl group will also be a quartet with a large coupling constant.

IR (Infrared) Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

Strong C-F stretching bands for the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹.

-

The C-Cl stretching vibration will appear in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be expected at m/z 194, with a characteristic M+2 isotope peak for the presence of one chlorine atom (approximately one-third the intensity of the M⁺ peak).

-

Common fragmentation patterns would include the loss of a chlorine atom, a methyl radical, or a trifluoromethyl radical.

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be strictly followed when handling this compound.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

-

Avoid contact with skin and eyes.[2]

-

Use non-sparking tools and avoid sources of ignition as the flammability of this specific compound is not well-documented, but related compounds can be flammable.[2]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[7]

Stability and Reactivity:

-

The compound is expected to be stable under normal storage conditions.

-

Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[8][9]

Toxicological Information:

-

Specific toxicological data for this compound is limited.[2] As a general precaution, it should be treated as a potentially hazardous substance. Avoid ingestion, inhalation, and skin/eye contact.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the pharmaceutical and chemical industries. Its unique substitution pattern provides a platform for the synthesis of a wide array of complex molecules. While some of the experimental data for this compound remains to be fully characterized in publicly accessible literature, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its likely applications based on the chemistry of structurally related compounds. As research in medicinal chemistry continues to advance, the utility of such fluorinated building blocks is expected to grow, making a thorough understanding of their chemistry essential for innovation.

References

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]

-

Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Rust-Oleum. (2014). Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 23-34.

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 13630-22-3 | this compound. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)-. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Kumar, R., & Lal, K. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105220.

- Li, Y., et al. (2015). 4-Chloro-2,3,5-trifluorobenzoic Acid. Molbank, 2015(3), M871.

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. jelsciences.com [jelsciences.com]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-ChloroMethyl-1-cyclopentyl-2-trifluoroMethyl-benzene | 957208-65-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. fishersci.com [fishersci.com]

- 9. rustoleum.com [rustoleum.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene

Foreword: Navigating the Synthesis of a Key Fluorinated Building Block

4-Chloro-2-methyl-1-(trifluoromethyl)benzene is a valuable fluorinated aromatic compound, sought after for its utility as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules.[3][4] This guide provides a comprehensive overview of a strategic synthetic approach to this compound, intended for researchers, chemists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, offering both theoretical insights and practical guidance.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be approached through a multi-step sequence, commencing with a readily available starting material, 3-chlorotoluene. This strategy involves the sequential introduction of the trifluoromethyl group and the chloro substituent at the desired positions. A key transformation in this pathway is the Sandmeyer reaction, a robust and versatile method for the conversion of aromatic amines into a wide array of functional groups.[3][5]

The proposed synthetic workflow is as follows:

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Nitration of 3-Chlorotoluene

The initial step involves the electrophilic nitration of 3-chlorotoluene to introduce a nitro group onto the aromatic ring. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups will primarily yield 4-chloro-2-methyl-1-nitrobenzene and 2-chloro-6-methyl-1-nitrobenzene. The desired 4-chloro isomer is typically the major product due to steric hindrance at the 6-position.

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a dropping funnel, thermometer, and condenser, cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 3-chlorotoluene (50 g, 0.395 mol) to the cooled sulfuric acid.

-

Prepare a nitrating mixture of concentrated nitric acid (30 mL, 0.474 mol) and concentrated sulfuric acid (60 mL).

-

Add the nitrating mixture dropwise to the reaction flask, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

Separate the organic layer and wash it with water, followed by a 5% sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The isomeric mixture can be purified by fractional distillation to isolate 4-chloro-2-methyl-1-nitrobenzene.

Causality of Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

-

Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and minimize the formation of byproducts.

| Inputs | Quantity | Outputs | Expected Yield | Purity |

| 3-Chlorotoluene | 50 g | 4-Chloro-2-methyl-1-nitrobenzene | 60-70% (of the desired isomer) | >95% after purification |

| Conc. Nitric Acid | 30 mL | |||

| Conc. Sulfuric Acid | 210 mL |

Step 2: Reduction of 4-Chloro-2-methyl-1-nitrobenzene

The nitro group of 4-chloro-2-methyl-1-nitrobenzene is then reduced to an amino group to yield 5-chloro-2-methylaniline. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

In a Parr hydrogenation apparatus, combine 4-chloro-2-methyl-1-nitrobenzene (40 g, 0.233 mol), ethanol (200 mL), and a catalytic amount of 10% Palladium on carbon (Pd/C) (0.4 g).

-

Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.

-

Pressurize the system with hydrogen gas to 50 psi.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases (typically after 4-6 hours), carefully vent the apparatus and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 5-chloro-2-methylaniline.

Causality of Experimental Choices:

-

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitroarenes to anilines.

-

Ethanol is a suitable solvent that dissolves the starting material and is compatible with the hydrogenation conditions.

| Inputs | Quantity | Outputs | Expected Yield | Purity |

| 4-Chloro-2-methyl-1-nitrobenzene | 40 g | 5-Chloro-2-methylaniline | >95% | >98% |

| 10% Pd/C | 0.4 g | |||

| Ethanol | 200 mL | |||

| Hydrogen Gas | 50 psi |

Step 3 & 4: Diazotization and Sandmeyer-type Trifluoromethylation

This two-step sequence is the cornerstone of the synthesis, converting the amino group of 5-chloro-2-methylaniline into the desired trifluoromethyl group. The first step is the formation of a diazonium salt, which is then subjected to a copper-catalyzed trifluoromethylation.

Caption: Key steps in the Sandmeyer-type trifluoromethylation.

Experimental Protocol:

-

Diazotization:

-

Dissolve 5-chloro-2-methylaniline (30 g, 0.212 mol) in a mixture of concentrated hydrochloric acid (60 mL) and water (100 mL) in a beaker, cooling the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (16 g, 0.232 mol) in water (40 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete. The resulting solution contains the 5-chloro-2-methylbenzenediazonium chloride.

-

-

Sandmeyer Trifluoromethylation:

-

In a separate reaction vessel, prepare a solution of a suitable trifluoromethylating agent, such as sodium trifluoromethanesulfinate (Langlois' reagent) or trifluoromethyltrimethylsilane (Ruppert-Prakash reagent), and a copper(I) catalyst (e.g., CuCl or CuBr) in an appropriate solvent (e.g., acetonitrile or DMF).[6][7]

-

Slowly add the cold diazonium salt solution to the trifluoromethylating mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

-

Mechanistic Insights:

The Sandmeyer reaction is believed to proceed via a radical mechanism.[5] The copper(I) catalyst initiates the decomposition of the diazonium salt to form an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical then abstracts a trifluoromethyl group from the trifluoromethylating agent to form the final product.

| Inputs | Quantity | Outputs | Expected Yield | Purity |

| 5-Chloro-2-methylaniline | 30 g | This compound | 40-60% | >97% after purification |

| Sodium Nitrite | 16 g | |||

| Conc. Hydrochloric Acid | 60 mL | |||

| Trifluoromethylating Agent | (Varies) | |||

| Copper(I) Catalyst | (Catalytic) |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic data for the final product, this compound.

| Property | Value |

| Molecular Formula | C₈H₆ClF₃ |

| Molecular Weight | 194.58 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~160-165 °C (predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.2 (m, 3H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 138-125 (Ar-C), 124 (q, J ≈ 272 Hz, CF₃), 20 (CH₃) |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -62 to -64 (s, CF₃) |

| Mass Spectrum (EI) | m/z 194 (M⁺), 175, 159 |

Note: Spectroscopic data are predicted based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.[8][9][10][11][12]

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through a well-designed multi-step sequence. The Sandmeyer-type trifluoromethylation of 5-chloro-2-methylaniline stands out as a pivotal transformation, offering a reliable method for the introduction of the trifluoromethyl group. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for chemists in the synthesis of this and other related fluorinated molecules. Further optimization of reaction conditions, particularly for the Sandmeyer trifluoromethylation step, could lead to improved yields and process efficiency, enhancing the industrial applicability of this synthetic route.

References

- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents.

- Sandmeyer Trifluoromethyl

-

Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

- The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). (2014). Angewandte Chemie (International Ed. in English), 53(6), 1482–1484.

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available at: [Link]

- Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2015). Organic Process Research & Development, 19(6), 618-623.

-

Sandmeyer Trifluoromethylation - Organic Chemistry Portal. Available at: [Link]

- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.

- 4-Chloro-2,3,5-trifluorobenzoic Acid. (2015). Molbank, 2015(4), M871.

- CN113968775A - Intermediate compound for preparing 4-chloro-2-trifluoromethyl-acetophenone, preparation method and application thereof - Google Patents.

- Supporting Information for Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids with an Electrophilic Trifluoromethylating Reagent. (2013). Organic Letters, 15(18), 4758-4761.

- CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents.

-

Synthesis of 4-chlorobenzotrifluoride - PrepChem.com. Available at: [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Journal of Biomedical Research & Environmental Sciences, 2(10), 949-971.

-

Trifluoromethylation - Wikipedia. Available at: [Link]

-

4-Chlorobenzotrifluoride - Wikipedia. Available at: [Link]

- Supporting Information for Visible-Light-Induced Decarboxylative Trifluoromethylation of Carboxylic Acids. (2017). The Journal of Organic Chemistry, 82(19), 10459-10467.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13.

- Spectroscopy Data for Undergraduate Teaching. (2023).

- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2004). Journal of Chemical Research, 2004(7), 496-497.

-

1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone - Organic Syntheses Procedure. Available at: [Link]

-

3-methyl-3-phenyl-1-pentene - Organic Syntheses Procedure. Available at: [Link]

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(19), 4322-4324.

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (2015). Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. epfl.ch [epfl.ch]

- 12. youtube.com [youtube.com]

Physical and chemical characteristics of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene

An In-Depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene (CAS: 13630-22-3)

Section 1: Introduction and Compound Identification

This compound is a halogenated and fluorinated aromatic compound. As a substituted toluene, it serves as a crucial building block in synthetic organic chemistry. The presence of three distinct functional groups on the benzene ring—a chloro group, a methyl group, and a highly electron-wielding trifluoromethyl group—provides multiple sites for chemical modification and imparts unique electronic properties. These characteristics make it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where the trifluoromethyl moiety is known to enhance metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of its physical, chemical, and spectroscopic properties, along with insights into its synthesis, reactivity, and safe handling.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 13630-22-3 | [2][3] |

| Molecular Formula | C₈H₆ClF₃ | [2] |

| Molecular Weight | 194.58 g/mol | [2] |

| Synonyms | 5-Chloro-2-(trifluoromethyl)toluene, 4-Chloro-2-methylbenzotrifluoride | [4] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(F)(F)F | N/A |

Section 2: Physicochemical Characteristics

The physical properties of a compound are fundamental to its application in a laboratory or industrial setting, dictating parameters for reaction setup, purification, and storage. The trifluoromethyl group significantly influences these properties, contributing to the molecule's density and thermal characteristics.

| Property | Value | Source |

| Boiling Point | 160-162 °C | [2] |

| Melting Point | 158-160 °C* | [2] |

| Density | 1.3105 g/cm³ (at 21 °C) | [2] |

| Calculated XLogP3 | 4.3 | [2] |

*Note: The reported melting point appears unusually high for a molecule of this size and structure, being nearly identical to its boiling point. This may be an anomaly in the source data. Researchers should verify this property experimentally before relying on this value for procedural design. For comparison, the related isomer 4-chlorobenzotrifluoride has a melting point of -36 °C[5].

The high calculated XLogP3 value of 4.3 indicates significant lipophilicity (poor water solubility), a key factor for its use in synthesizing bioactive molecules intended to cross lipid cell membranes.[2]

Section 3: Synthesis & Mechanistic Rationale

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the most complex or synthetically challenging group, which in this case is the trifluoromethyl moiety. This leads back to a simpler, commercially available starting material, 4-chloro-2-methylaniline.

Caption: Retrosynthetic analysis for the target compound.

Experimental Protocol: Proposed Sandmeyer-type Trifluoromethylation

This protocol describes a robust, two-step, one-pot procedure starting from 4-chloro-2-methylaniline. The core of this synthesis is the conversion of an amino group to a diazonium salt, which is then displaced by a trifluoromethyl group using a suitable reagent.

Step 1: Diazotization of 4-Chloro-2-methylaniline

-

In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., 3 M HCl).

-

Cool the resulting solution to 0–5 °C in an ice-salt bath. The temperature must be strictly controlled to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise via the addition funnel. Maintain the internal temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The formation of the diazonium salt is typically confirmed by a negative starch-iodide paper test (indicating consumption of nitrite).

Step 2: Trifluoromethylation of the Diazonium Salt

-

In a separate vessel, prepare the trifluoromethylating agent. A common and effective method involves the use of sodium trifluoroacetate (CF₃COONa) and a copper(I) catalyst (e.g., CuCl or CuI).

-

Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylating reagent mixture. This step is often accompanied by vigorous nitrogen gas evolution.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50–60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Upon cooling, transfer the mixture to a separatory funnel. Extract the aqueous phase with an organic solvent like diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified via fractional distillation under vacuum or column chromatography on silica gel to yield the pure this compound.

Section 4: Spectroscopic Characterization & Analysis

Structural elucidation of the final product is critical. While specific spectra for this compound are not published, its structure allows for predictable spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Region (δ 7.2-7.8 ppm): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J and ⁴J coupling. - Aliphatic Region (δ 2.3-2.5 ppm): A singlet corresponding to the three protons of the methyl (-CH₃) group. |

| ¹³C NMR | - Aromatic Region (δ 120-140 ppm): Six distinct signals for the aromatic carbons. - CF₃ Carbon (δ ~125 ppm): A quartet due to one-bond carbon-fluorine coupling (¹JCF ≈ 270-280 Hz). - CH₃ Carbon (δ ~20 ppm): A singlet for the methyl carbon. |

| ¹⁹F NMR | - A single resonance (singlet) around δ -60 to -65 ppm (relative to CFCl₃), characteristic of an aromatic -CF₃ group. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 194. - Isotope Peak (M+2)⁺: A peak at m/z 196 with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Loss of Cl (m/z 159), loss of CF₃ (m/z 125). |

| Infrared (IR) | - C-H stretch (aromatic): ~3050-3100 cm⁻¹. - C-H stretch (aliphatic): ~2850-2950 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. - C-F stretch: Strong, broad absorbances in the 1100-1350 cm⁻¹ region. - C-Cl stretch: ~700-800 cm⁻¹. |

Section 5: Chemical Reactivity & Electronic Effects

The reactivity of the aromatic ring is governed by the interplay of the directing effects of its three substituents. Understanding these effects is key to planning subsequent synthetic transformations.

-

-CF₃ (Trifluoromethyl): A powerful electron-withdrawing group due to the high electronegativity of fluorine. It is a strong deactivator of the ring towards electrophilic aromatic substitution and acts as a meta-director.[1]

-

-Cl (Chloro): An electron-withdrawing group by induction but a weak electron-donating group by resonance. It is a weak deactivator and an ortho, para-director.

-

-CH₃ (Methyl): An electron-donating group through hyperconjugation. It is a weak activator and an ortho, para-director.

Sources

An In-depth Technical Guide to 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methyl-1-(trifluoromethyl)benzene, a substituted aromatic hydrocarbon, holds a significant position in the landscape of modern chemical synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a methyl group strategically positioned on a benzene ring, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable intermediate in the production of a wide array of specialized chemicals, particularly within the agrochemical and pharmaceutical industries. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this versatile compound, offering field-proven insights for researchers and professionals in drug development and chemical manufacturing.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and process development. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the molecule's reactivity and lipophilicity.

| Property | Value | Source |

| CAS Number | 13630-22-3 | [1] |

| Molecular Formula | C₈H₆ClF₃ | [1] |

| Molecular Weight | 194.58 g/mol | [1] |

| Boiling Point | 160-162 °C | [1] |

| Density | 1.3105 g/cm³ at 21 °C | [1] |

| XLogP3 | 3.66720 | [1] |

Historical Context and Discovery

While the precise date and individuals behind the initial synthesis of this compound are not extensively documented in readily available historical records, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of the trifluoromethyl group into aromatic systems gained significant traction in the mid-20th century as chemists recognized its profound impact on the biological activity and metabolic stability of molecules. Early methods for producing trifluoromethylated aromatics often involved harsh reaction conditions. However, the development of more sophisticated synthetic strategies, such as the Sandmeyer and Balz-Schiemann reactions, paved the way for the creation of a diverse range of specifically substituted compounds like this compound. Its utility as a building block in the synthesis of more complex molecules likely spurred its initial and continued production.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the chloro, methyl, and trifluoromethyl groups onto the benzene ring. A common and logical approach involves the modification of a pre-existing substituted benzene derivative.

A plausible and industrially relevant synthetic route starts from m-chlorotoluene. This pathway leverages established and scalable chemical transformations.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative multi-step synthesis based on established chemical principles, similar to those described in patent literature for analogous compounds[2].

Step 1: Nitration of m-Chlorotoluene

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid.

-

Addition of m-Chlorotoluene: Slowly add m-chlorotoluene to the cooled sulfuric acid while maintaining a low temperature (typically below 10°C) to control the exothermic reaction.

-

Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 25°C.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC). Upon completion, pour the reaction mixture over ice and extract the organic layer.

-

Purification: Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acid. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent under reduced pressure to yield 4-chloro-2-methyl-1-nitrobenzene.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: In a suitable reactor, combine the 4-chloro-2-methyl-1-nitrobenzene with a reducing agent. Common choices include iron powder in the presence of a catalytic amount of hydrochloric acid or catalytic hydrogenation using a palladium-on-carbon catalyst.

-

Reduction: If using iron, heat the mixture and monitor the reaction until the nitro group is fully reduced to an amine. For catalytic hydrogenation, pressurize the vessel with hydrogen gas and monitor the uptake.

-

Work-up and Isolation: After the reaction is complete, filter the reaction mixture to remove the catalyst or iron sludge. Neutralize the filtrate and extract the product, 4-chloro-2-methylaniline.

-

Purification: Purify the crude product by distillation under reduced pressure.

Step 3: Diazotization and Trifluoromethylation (Sandmeyer-type Reaction)

-

Diazotization: Dissolve the 4-chloro-2-methylaniline in a suitable acidic medium (e.g., aqueous hydrobromic acid) and cool the solution to 0-5°C. Add a solution of sodium nitrite dropwise to form the corresponding diazonium salt.

-

Trifluoromethylation: In a separate vessel, prepare the trifluoromethylating reagent. A common method involves the use of a copper(I) salt and a source of the trifluoromethyl group. Add the freshly prepared diazonium salt solution to the trifluoromethylating reagent.

-

Reaction and Isolation: Allow the reaction to proceed, often with gentle warming, until the evolution of nitrogen gas ceases. Extract the product, this compound, with an organic solvent.

-

Final Purification: Wash the organic extract, dry it, and purify the final product by fractional distillation.

Applications in Agrochemical and Pharmaceutical Synthesis

This compound serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group can enhance the efficacy and metabolic stability of the final active ingredient.

While specific, publicly disclosed commercial products directly synthesized from this intermediate are not always readily identifiable, its structural motifs are present in patented molecules within these sectors. For instance, related structures are key components in the synthesis of certain herbicides and fungicides. The chloro and methyl substituents provide additional points for synthetic modification, allowing for the fine-tuning of the final product's biological activity and physical properties.

In the pharmaceutical arena, trifluoromethylated aromatic compounds are integral to the design of new drug candidates. The trifluoromethyl group can improve a drug's lipophilicity, facilitating its passage through biological membranes, and can block metabolic pathways, thereby increasing the drug's half-life. This compound offers a scaffold that can be elaborated into more complex molecules with potential therapeutic applications.

Toxicological Profile and Metabolic Considerations

The toxicological profile of this compound is not extensively documented in dedicated public studies. However, valuable insights can be gleaned from data on structurally related compounds, such as p-chlorobenzotrifluoride (PCBTF).

Studies on PCBTF indicate that it has low acute oral, dermal, and inhalation toxicity.[3] Following exposure, the primary routes of excretion are exhalation of the unchanged compound and urinary excretion of metabolites.[3] The metabolism of such compounds typically involves hydroxylation of the benzene ring, followed by conjugation to form glucuronides or sulfates, which are then excreted.[3]

It is important to note that while data from related compounds can provide guidance, the specific toxicological and metabolic profile of this compound may differ due to the presence and position of the methyl group. Therefore, appropriate safety precautions and handling procedures, as outlined in the safety data sheet (SDS), should always be followed when working with this compound. The SDS for this compound indicates that it should be handled with care, avoiding inhalation, ingestion, and contact with skin and eyes.[4]

Conclusion

This compound stands as a testament to the advancements in organofluorine chemistry and its profound impact on the development of specialized chemicals. Its synthesis, while requiring a multi-step approach, relies on well-established and scalable chemical reactions. The unique combination of substituents on the aromatic ring makes it a valuable and versatile intermediate for the synthesis of complex molecules with potential applications in the agrochemical and pharmaceutical industries. As the demand for novel and effective active ingredients in these sectors continues to grow, the importance of key building blocks like this compound is set to endure. Further research into its specific applications and a more detailed elucidation of its toxicological and metabolic profile will undoubtedly enhance its value and utility for the scientific community.

References

- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

-

Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

Sources

4-Chloro-2-methyl-1-(trifluoromethyl)benzene solubility and stability

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: Solubility and Stability Profiles

Introduction

This compound (CAS No. 13630-22-3) is a halogenated aromatic compound belonging to the class of fluorinated organic building blocks.[1] Its structure, featuring a trifluoromethyl group, suggests potential applications in the synthesis of agrochemicals, pharmaceuticals, and advanced materials, where the CF₃ moiety can enhance metabolic stability, lipophilicity, and binding affinity.[2] Despite its availability and potential utility, a comprehensive public dataset on its fundamental physicochemical properties, particularly solubility and stability, is notably scarce. Safety Data Sheets often lack specific experimental values for these critical parameters.[3]

This technical guide serves as a comprehensive resource for researchers, chemists, and formulation scientists. It moves beyond a simple recitation of known data, providing a methodological framework to expertly characterize the solubility and stability of this compound. By synthesizing theoretical principles with field-proven experimental protocols, this document empowers scientists to generate the reliable data necessary for informed decision-making in drug discovery, process development, and material science applications.

Physicochemical Properties: A Data Synthesis

A baseline understanding of a compound's physical properties is essential before undertaking experimental studies. The table below summarizes the available and computed data for this compound. The high calculated partition coefficient (XLogP3) of 3.8 strongly indicates that the compound is lipophilic, predicting low solubility in aqueous media and higher solubility in organic solvents.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₆ClF₃ | [5] |

| Molecular Weight | 194.58 g/mol | [4][5] |

| Boiling Point | 160-162 °C | [5] |

| Density | 1.3105 g/cm³ (at 21 °C) | [5] |

| Computed XLogP3 | 3.8 | [4] |

Solubility Profiling: A Methodological Approach

Solubility is a cornerstone property influencing reaction kinetics, purification, formulation, and, critically in pharmaceutical sciences, bioavailability. Given the absence of published data, a systematic experimental determination is required.

Theoretical Considerations & Solvent Selection

The lipophilic nature suggested by the compound's structure and high XLogP3 value informs the solvent selection strategy.[4] Solubility is expected to be poor in polar protic solvents (e.g., water) and significantly higher in a range of organic solvents. A robust solubility screen should therefore include:

-

Aqueous Media: Purified water, buffered solutions (e.g., pH 4.5, 6.8, 7.4) to assess pH-independent solubility.

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Polar Protic Solvents: Methanol, Ethanol, Isopropanol.

-

Non-Polar Solvents: Toluene, Hexanes, Dichloromethane (DCM).

Experimental Workflow for Solubility Determination

The following workflow provides a systematic and reproducible approach to determining both kinetic and thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol is based on the principles of the OECD Guideline 105 for Water Solubility and is adapted for a broader range of solvents. Its design ensures that true thermodynamic equilibrium is achieved, providing a self-validating and highly reliable result.

Objective: To determine the saturation solubility of the compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID).

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial (e.g., 5-10 mg). The key is to ensure solid material remains visible after equilibration, confirming saturation.

-

Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the slurries to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the supernatant through a chemically-resistant 0.22 µm syringe filter to remove all undissolved particles. This step is critical; unfiltered solids will falsely elevate the measured solubility.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC or GC method. The analytical method should be specific for this compound.

-

Calculation: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Stability Assessment: Unveiling Degradation Pathways

Stability testing is fundamental to determining a compound's shelf-life, storage conditions, and potential degradation products. The trifluoromethyl group is known to enhance molecular stability by resisting enzymatic degradation.[2] However, a comprehensive evaluation under stressed conditions is necessary.

Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies, as outlined in the principles of ICH Q1A(R2), are designed to intentionally degrade the compound to identify likely degradation products and establish the intrinsic stability of the molecule.

Objective: To evaluate the stability of the compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor in a vial. Store a control sample (stock solution in solvent) protected from light at 5 °C.

-

Acid Hydrolysis: Mix with 0.1 N HCl.

-

Base Hydrolysis: Mix with 0.1 N NaOH.

-

Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂).

-

Thermal Stress (Solution): Heat the stock solution.

-

Thermal Stress (Solid): Store the solid compound in a controlled-temperature oven.

-

-

Incubation: Place the vials under the specified conditions (e.g., 60 °C for the hydrolytic and thermal tests; room temperature for oxidation) for a defined period (e.g., 24, 48, 72 hours).

-

Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to profile any degradation products formed. The goal is to achieve 5-20% degradation to ensure the degradants are detectable without completely consuming the parent compound.

Visualizing the Forced Degradation Workflow

Caption: Parallel workflow for a forced degradation study.

Protocol: ICH-Compliant Photostability Testing

Photostability testing determines if light exposure causes unacceptable changes to the compound. This protocol adheres to the ICH Q1B guideline.[6]

Objective: To evaluate the stability of the compound under standardized light and UV irradiation conditions.

Methodology:

-

Sample Preparation: Prepare samples of the solid compound and a solution in a chemically inert, transparent container.[6]

-

Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls. This allows for the separation of thermal degradation from photolytic degradation.[6]

-

Exposure: Place both the exposed samples and the dark controls in a photostability chamber.

-

Irradiation: Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[6] The light source can be a combination of a cool white fluorescent lamp and a near-UV lamp.[6]

-

Analysis: After exposure, analyze both the light-exposed and dark control samples. Compare the results to assess for any changes in appearance, purity (by HPLC), and the formation of degradation products.

Safe Handling and Storage Recommendations

Proper handling and storage are paramount for ensuring researcher safety and maintaining the integrity of the compound.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials, particularly strong oxidizing agents.[7]

-

Spills: In case of a spill, avoid dust formation.[3] Collect the material and place it in a suitable container for disposal. Ensure the area is well-ventilated.[3]

Conclusion

While this compound is a compound of interest for synthetic applications, it remains poorly characterized in the public domain. This guide provides the necessary theoretical foundation and robust, validated experimental protocols for researchers to determine its solubility and stability profiles with confidence. By employing the shake-flask method for solubility and conducting comprehensive forced degradation and photostability studies, scientists can generate the critical data required to unlock the full potential of this versatile chemical building block in a safe and scientifically rigorous manner.

References

- Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.

- Echemi. (n.d.). This compound Safety Data Sheets.

- BLDpharm. (n.d.). 13630-22-3|this compound.

- ECHEMI. (n.d.). 13630-22-3, this compound Formula.

- PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene.

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Beilstein Journal of Organic Chemistry. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

Sources

- 1. 13630-22-3|this compound|BLD Pharm [bldpharm.com]

- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 3. echemi.com [echemi.com]

- 4. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. database.ich.org [database.ich.org]

- 7. cleanchemlab.com [cleanchemlab.com]

Unlocking the Potential of 4-Chloro-2-methyl-1-(trifluoromethyl)benzene: A Technical Guide to Emerging Research Frontiers

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern chemical synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The trifluoromethyl (CF3) group, with its unique electronic properties and steric profile, is of paramount importance.[1][2] It can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] 4-Chloro-2-methyl-1-(trifluoromethyl)benzene emerges as a particularly compelling building block, offering a trifecta of reactive sites—the chloro, methyl, and trifluoromethyl-activated aromatic ring—that open a vast design space for novel chemical entities. This guide delineates promising research avenues for this versatile intermediate, providing both the strategic rationale and actionable experimental frameworks for its exploration.

Core Research Areas and Methodologies

The unique substitution pattern of this compound dictates its reactivity and potential applications. The electron-withdrawing trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution, while the chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions. The methyl group, in turn, can be a site for further functionalization or can sterically influence the reactivity of the adjacent chloro group.

Advanced Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of many modern drug discovery programs.[4] The chloro substituent of this compound is a prime site for such transformations.

The Suzuki-Miyaura coupling is instrumental in synthesizing biaryl structures, which are prevalent in pharmaceuticals.[3] By coupling this compound with a variety of aryl and heteroaryl boronic acids, novel scaffolds for kinase inhibitors, GPCR modulators, and other therapeutic agents can be accessed. The steric hindrance from the ortho-methyl group can influence the coupling efficiency and may require the use of specialized phosphine ligands to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial to promote the oxidative addition of the sterically hindered aryl chloride to the palladium(0) center. The use of a mixed solvent system (e.g., toluene/water) and a carbonate base facilitates the transmetalation step.

| Reagent/Parameter | Condition/Amount | Rationale |

| Aryl Halide | This compound (1.0 equiv) | Substrate |

| Boronic Acid | 4-methoxyphenylboronic acid (1.2 equiv) | Coupling partner |

| Catalyst | Pd(OAc)2 (2 mol%) | Palladium source |

| Ligand | SPhos (4 mol%) | Promotes oxidative addition |

| Base | K2CO3 (2.0 equiv) | Facilitates transmetalation |

| Solvent | Toluene/H2O (4:1) | Biphasic system for solubility |

| Temperature | 100 °C | Provides thermal energy for reaction |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K2CO3.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add degassed toluene and water.

-

Heat the mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling enables the introduction of alkyne functionalities, which are valuable for further derivatization or as components of bioactive molecules.[5] Coupling this compound with terminal alkynes can generate intermediates for synthesizing novel antivirals, antifungals, or anticancer agents.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Causality: The dual palladium/copper catalytic system is characteristic of the Sonogashira reaction. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is used to neutralize the HX byproduct and to act as a ligand.

| Reagent/Parameter | Condition/Amount | Rationale |

| Aryl Halide | This compound (1.0 equiv) | Substrate |

| Alkyne | Phenylacetylene (1.2 equiv) | Coupling partner |

| Catalyst | Pd(PPh3)4 (2 mol%) | Palladium source |

| Co-catalyst | CuI (4 mol%) | Facilitates acetylide formation |

| Base | Triethylamine (3.0 equiv) | Base and ligand |

| Solvent | Toluene or DMF | Aprotic polar solvent |

| Temperature | 80 °C | Provides thermal energy |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |

Procedure:

-

To a Schlenk flask, add this compound, Pd(PPh3)4, and CuI.

-

Evacuate and backfill with an inert gas.

-

Add degassed toluene (or DMF), triethylamine, and phenylacetylene.

-

Heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with ethyl acetate.

-

Wash the filtrate with saturated aqueous NH4Cl and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5][6] Reacting this compound with a wide range of primary and secondary amines can produce a library of novel aniline derivatives, which are key intermediates in the synthesis of many pharmaceuticals.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Causality: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. A bulky phosphine ligand is again employed to facilitate the catalytic cycle.

| Reagent/Parameter | Condition/Amount | Rationale |

| Aryl Halide | This compound (1.0 equiv) | Substrate |

| Amine | Morpholine (1.2 equiv) | Coupling partner |

| Catalyst | Pd2(dba)3 (1 mol%) | Palladium source |

| Ligand | XPhos (2 mol%) | Bulky phosphine ligand |

| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base |

| Solvent | Toluene | Aprotic solvent |